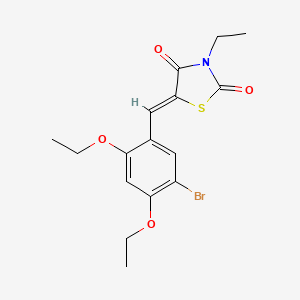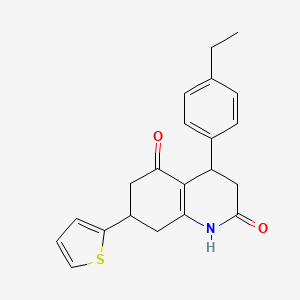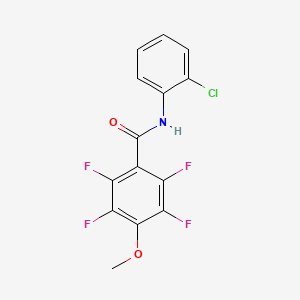![molecular formula C11H14N2O3 B4704852 propyl [2-(aminocarbonyl)phenyl]carbamate](/img/structure/B4704852.png)
propyl [2-(aminocarbonyl)phenyl]carbamate
Overview
Description
Propyl [2-(aminocarbonyl)phenyl]carbamate, also known as propyl carbamate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 214.24 g/mol. Propyl carbamate has been synthesized using different methods, and its mechanism of action and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of propyl [2-(aminocarbonyl)phenyl]carbamate carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, this compound carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which can activate tumor suppressor genes and induce apoptosis in cancer cells. In viruses and fungi, this compound carbamate has been shown to inhibit the activity of enzymes involved in nucleic acid synthesis and cell wall synthesis, respectively.
Biochemical and Physiological Effects:
Propyl carbamate has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound carbamate has been shown to have a low acute toxicity and to be well tolerated at doses up to 2000 mg/kg. At higher doses, this compound carbamate has been shown to cause mild to moderate toxicity, including hepatotoxicity and nephrotoxicity. In cancer cells, this compound carbamate has been shown to induce cell cycle arrest and apoptosis, and to inhibit angiogenesis and metastasis. In viruses and fungi, this compound carbamate has been shown to inhibit viral replication and fungal growth, respectively.
Advantages and Limitations for Lab Experiments
Propyl carbamate has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. It is also soluble in organic solvents and can be easily purified by recrystallization. However, propyl [2-(aminocarbonyl)phenyl]carbamate carbamate has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses. It is also important to note that this compound carbamate is not approved for human use and should be handled with caution in the laboratory.
Future Directions
Propyl carbamate has several potential future directions for scientific research, including its further investigation as an antitumor, antiviral, and antifungal agent. It may also have potential applications in agriculture and materials science, including its use as a precursor for the synthesis of metal carbamates and metal oxide nanoparticles. Further studies are needed to fully understand the mechanism of action of propyl [2-(aminocarbonyl)phenyl]carbamate carbamate and its biochemical and physiological effects. Additionally, studies are needed to investigate the potential toxicity of this compound carbamate in different animal models and to determine its safety and efficacy for human use.
Scientific Research Applications
Propyl carbamate has been investigated for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, propyl [2-(aminocarbonyl)phenyl]carbamate carbamate has been studied for its antitumor, antiviral, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Propyl carbamate has also been investigated for its antiviral activity against herpes simplex virus type 1 and type 2, and its antifungal activity against Candida albicans and Aspergillus niger. In agriculture, this compound carbamate has been studied for its insecticidal and herbicidal activities. It has been shown to have insecticidal activity against the cotton bollworm and herbicidal activity against weeds such as barnyardgrass and redroot pigweed. In materials science, this compound carbamate has been investigated for its potential use as a precursor for the synthesis of metal carbamates and metal oxide nanoparticles.
properties
IUPAC Name |
propyl N-(2-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-7-16-11(15)13-9-6-4-3-5-8(9)10(12)14/h3-6H,2,7H2,1H3,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUBPTCXEQRRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxybenzyl)-3-oxo-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B4704770.png)


![3-[(3-methyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B4704785.png)
![3-cyclopropyl-1-methyl-6-(1-naphthyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4704793.png)
![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(2-fluorobenzyl)piperazine](/img/structure/B4704802.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4704807.png)
![ethyl 4-[(4-amino-6-benzyl-5-methylthieno[2,3-d]pyrimidin-2-yl)thio]butanoate](/img/structure/B4704814.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4704828.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4704831.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B4704838.png)
![4-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4704869.png)
